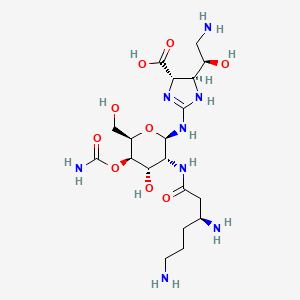
streptothricin F acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptothricin acid is any delta-amino acid obtained by the formal hydrolysis of the lactam group of a streptothricin. It is a delta-amino acid, a N-glycosyl compound, a member of guanidines, a carbamate ester and a carboxamide.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Genetic Studies
Functional Analysis in Biosynthesis
Streptothricin F (ST-F) is a part of the streptothricin group of antibiotics, which have complex structures including a carbamoylated d-gulosamine, amino-acid side chain, and streptolidine lactam moieties. Research on its biosynthesis reveals insights into the functional roles of methyltransferases in producing methylated forms of ST-F, which exhibit bacteria-specific antibiotic activities (Niikura et al., 2017).
Biosynthetic Pathway Exploration
Studies on the biosynthesis of streptolidine, a key component in ST-F, have contributed to understanding its assembly through a convergent biosynthetic pathway. This research helps in understanding the biochemical pathways involved in streptothricin F production (Jackson et al., 2002).
Gene Cluster Analysis
The exploration of gene clusters in Streptomyces sp. has led to the discovery of new ST analogs and provided insights into the biosynthetic pathway of streptothricin F. This type of genetic research is crucial for understanding the molecular basis of ST-F production and its analogs (Li et al., 2013).
Antibacterial Mechanism and Applications
Interaction with Ribosomal Functions
Research shows that streptothricin F affects ribosomal functions, inhibiting both elongation factor-dependent and independent polypeptide synthesis. This provides valuable information on its mechanism of action as an antibiotic (Haupt et al., 1980).
Biosynthesis of Streptolidine
Understanding the formation of streptolidine, a component of ST-F, has shed light on novel biochemical pathways and intermediates, contributing to our knowledge of its antimicrobial action (Chang et al., 2014).
Antibacterial Activities
Isolation and analysis of streptothricin acids, including ST-F acid, have been conducted to understand their structure and antibacterial activities. This research is pivotal in evaluating the potential of ST-F acid as an antibacterial agent (Ji et al., 2009).
Environmental and Agricultural Applications
- Monitoring ST Production in Soil: Studies on the onset of streptothricin biosynthesis in soil environments, particularly in the rhizosphere, contribute to understanding its role in natural settings and potential agricultural applications (Anukool et al., 2004).
Molecular and Synthetic Studies
Molecular Mechanism Studies
Research on the molecular mechanisms of ST-F, particularly its miscoding activity during protein synthesis, provides critical insights into its mode of action at the cellular level (Haupt et al., 1978).
Synthetic Pathways and Antibacterial Profile
The total synthesis of streptothricin F and its antibacterial profile have been explored, offering opportunities for medicinal chemistry and development of novel antibiotics (Dowgiallo et al., 2022).
Eigenschaften
Produktname |
streptothricin F acid |
|---|---|
Molekularformel |
C19H36N8O9 |
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
(4S,5S)-5-[(1R)-2-amino-1-hydroxyethyl]-2-[[(2R,3R,4S,5R,6R)-5-carbamoyloxy-3-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4,5-dihydro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C19H36N8O9/c20-3-1-2-7(22)4-10(30)24-13-14(31)15(36-18(23)34)9(6-28)35-16(13)27-19-25-11(8(29)5-21)12(26-19)17(32)33/h7-9,11-16,28-29,31H,1-6,20-22H2,(H2,23,34)(H,24,30)(H,32,33)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,16+/m0/s1 |
InChI-Schlüssel |
AJUBASUIRHJEOK-AQLSXGMYSA-N |
Isomerische SMILES |
C(C[C@@H](CC(=O)N[C@@H]1[C@@H]([C@H]([C@H](O[C@H]1NC2=N[C@@H]([C@H](N2)[C@@H](CN)O)C(=O)O)CO)OC(=O)N)O)N)CN |
Kanonische SMILES |
C(CC(CC(=O)NC1C(C(C(OC1NC2=NC(C(N2)C(CN)O)C(=O)O)CO)OC(=O)N)O)N)CN |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



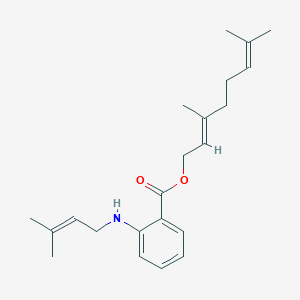
![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)
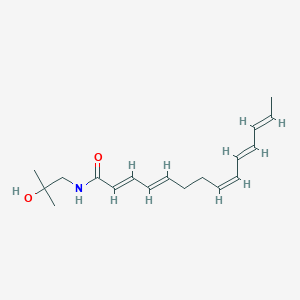

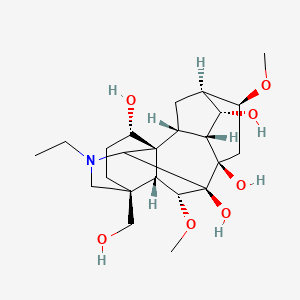

![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)
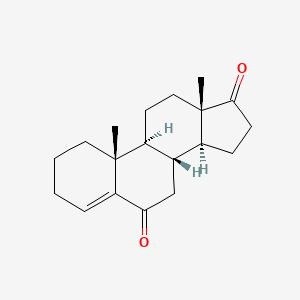

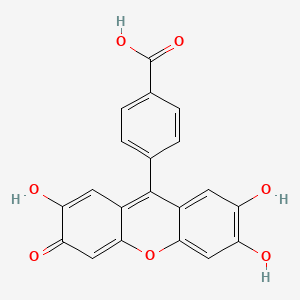
![[(1S,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1252562.png)

![acetic acid [4-[[(3aS,4R,9aS,9bR)-2-(2-naphthalenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazin-4-yl]-oxomethyl]phenyl] ester](/img/structure/B1252565.png)
![(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid](/img/structure/B1252569.png)